molecular formula C9H9F3O B1304000 1,1,1-Trifluoro-3-phenylpropan-2-ol CAS No. 330-72-3

1,1,1-Trifluoro-3-phenylpropan-2-ol

Cat. No. B1304000
CAS RN: 330-72-3
M. Wt: 190.16 g/mol
InChI Key: UPFLNTYTTUCHQN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-phenylpropan-2-ol (TFPP) is a synthetic compound used in a variety of chemical and biochemical applications. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, it has been used in the synthesis of various other compounds, such as the synthesis of trifluoromethylphenols and trifluoromethylbenzenes. TFPP is also used in the production of various fluorinated compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS).

Scientific Research Applications

Environmental Fate and Biodegradability

Polyfluoroalkyl chemicals, which include structures similar to "1,1,1-Trifluoro-3-phenylpropan-2-ol," have been widely utilized in industrial and commercial applications due to their unique chemical properties. However, their persistence and potential toxicological impact on the environment have raised concerns. Research on microbial degradation pathways highlights the environmental fate and biodegradability of these compounds, providing insights into their transformation into perfluoroalkyl acids (PFAAs) and their regulation due to toxic profiles (Liu & Avendaño, 2013).

Synthetic Methodologies and Activation

The activation of C-F bonds in aliphatic fluorides, including compounds like "this compound," is crucial for synthesizing new fluorinated building blocks. Recent methodologies focus on C-F bond cleavage and further transformation, involving Lewis acid activation, Bronsted superacids, and transition-metal mediation. These advancements open new avenues for synthesizing both fluorinated and non-fluorinated products, enhancing the utility of fluoroalkylated compounds in organic synthesis (Shen et al., 2015).

Pharmacological Enhancements

In drug design, especially in antitubercular agents, the strategic placement of fluorinated substituents, such as the trifluoromethyl group, has shown to modulate pharmacodynamic and pharmacokinetic properties significantly. This insight underlines the importance of fluoroalkylation in enhancing the efficacy and bioavailability of pharmaceutical compounds. The review of trifluoromethyl group bearing antitubercular agents showcases the potential of such modifications in improving drug potency and pharmacological profiles (Thomas, 1969).

Optoelectronic Applications

The rapid development of organic optoelectronics has benefitted from the introduction of fluoroalkylated compounds. Materials based on structures similar to "this compound" have emerged as promising candidates for organic light-emitting diodes (OLEDs), showcasing the versatility of fluoroalkylated compounds in electronic applications. The exploration of BODIPY-based materials, in particular, emphasizes the role of fluoroalkyl groups in tuning emission properties and enhancing the performance of OLEDs (Squeo & Pasini, 2020).

Biochemical Analysis

Biochemical Properties

1,1,1-Trifluoro-3-phenylpropan-2-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons by different pathways . The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes, making it a valuable tool in biochemical research.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, its neuroprotective effects on cerebellar granule neurons highlight its potential in modulating cell function and preventing apoptosis

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and cellular function. The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors to consider in long-term studies. It has been reported to maintain its neuroprotective effects over a specific period, indicating its potential for sustained biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits neuroprotective effects at specific dosages, while higher doses may lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s trifluoromethyl group can influence metabolic flux and metabolite levels, making it an important factor in biochemical studies

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence its overall activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell

properties

IUPAC Name

1,1,1-trifluoro-3-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFLNTYTTUCHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381806
Record name 1,1,1-trifluoro-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

330-72-3
Record name 1,1,1-trifluoro-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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